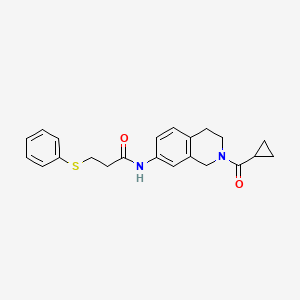

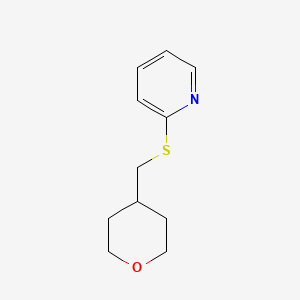

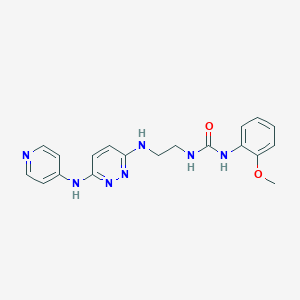

![molecular formula C19H20N4O4 B3012710 2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide CAS No. 1286717-29-0](/img/structure/B3012710.png)

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a complex organic molecule with several functional groups. It contains a 2,3-dihydrobenzo[b][1,4]dioxin ring, which is a type of oxygen-containing heterocycle . It also has an imidazolidinone group, which is a type of cyclic urea and often found in pharmaceuticals .

Molecular Structure Analysis

The molecular structure of this compound would likely be determined by techniques such as NMR spectroscopy . The presence of the 2,3-dihydrobenzo[b][1,4]dioxin ring and the imidazolidinone group would be key features in the NMR spectrum.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the 2,3-dihydrobenzo[b][1,4]dioxin and imidazolidinone groups. For example, the 2,3-dihydrobenzo[b][1,4]dioxin ring might undergo electrophilic aromatic substitution reactions .Scientific Research Applications

Herbicidal Activity

The compound exhibits remarkably potent herbicidal activity. Its unique molecular scaffold makes it an interesting candidate for further investigation in weed control and crop protection .

Blue-Emissive Phenanthroimidazole Derivatives

Researchers have used three fused polycyclic aryl fragments (naphthyl, methoxynaphthyl, and pyrenyl) to construct blue-emissive phenanthroimidazole-functionalized target molecules. One such compound is 1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(naphthalen-1-yl)-1H-phenanthro[9,10-d]imidazole . These derivatives have potential applications in optoelectronic materials and organic light-emitting diodes (OLEDs) .

Synthesis of 2,3-Dihydrobenzo[b][1,4]dioxin-5-Amine

Using 2,3-dihydroxybenzoic acid as the initial material, researchers synthesized 2,3-dihydrobenzo[b][1,4]dioxin-5-amine hydrochloride . The synthesis involved alkylation of the phenolic hydroxyl group, azidation of the carboxylic acid, Curtius rearrangement, and hydrolysis. This compound could find applications in medicinal chemistry or as a building block for other molecules .

Future Directions

Mechanism of Action

Target of Action

Similar compounds have been used in the synthesis of doxazosin , which primarily targets α1-adrenoceptors . These receptors play a crucial role in the regulation of blood pressure.

Mode of Action

Compounds with similar structures have been observed to undergo an up-conversion of triplets to singlets via a triplet–triplet annihilation (tta) process . This process is dominant in these compounds due to 2 ET1 > ES1 .

Biochemical Pathways

The tta process mentioned above is a key biochemical pathway in the electroluminescent process .

Pharmacokinetics

The synthesis of similar compounds involves steps like bromation, formation of 1,4-dioxane via pyrocatechol, and cleavage of the methyl group with lioh . These steps could potentially influence the compound’s bioavailability.

Result of Action

Similar compounds have been used in the construction of blue-emissive phenanthroimidazole-functionalized target molecules . These molecules exhibit blue emission with high efficiency .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, physical methods such as vortex, ultrasound, or hot water bath can be used to aid dissolving . Additionally, the electroluminescent properties of similar compounds can be influenced by the device configuration .

properties

IUPAC Name |

2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N4O4/c24-18(21-12-14-3-1-2-6-20-14)13-22-7-8-23(19(22)25)15-4-5-16-17(11-15)27-10-9-26-16/h1-6,11H,7-10,12-13H2,(H,21,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTVUDJVUGRIFKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NCC2=CC=CC=N2)C3=CC4=C(C=C3)OCCO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-oxoimidazolidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

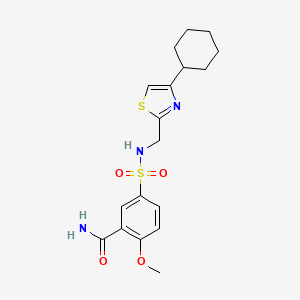

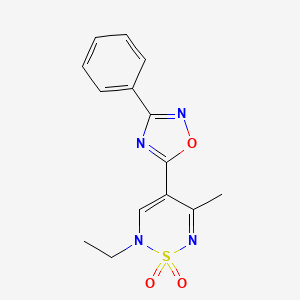

![benzo[c][1,2,5]thiadiazol-5-yl(4-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepan-1-yl)methanone](/img/structure/B3012628.png)

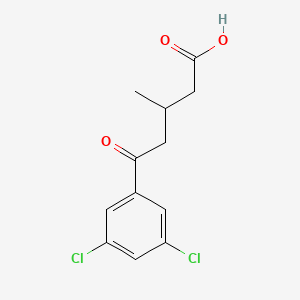

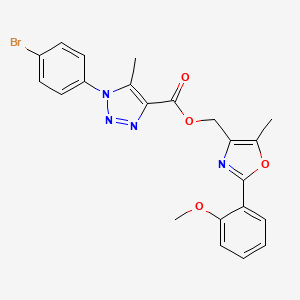

![2-[Benzyl(4-methylbenzyl)amino]-1-phenylethanol](/img/structure/B3012631.png)

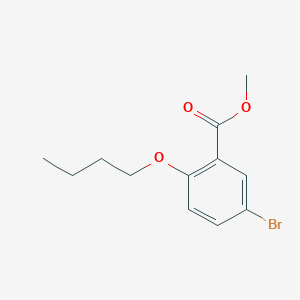

![N-((1,1-dioxidotetrahydrothiophen-3-yl)methyl)benzo[d]thiazole-2-carboxamide](/img/structure/B3012639.png)

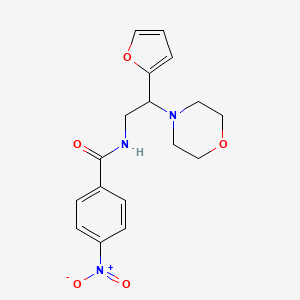

![N-(2-((6-((4-methylpyridin-2-yl)amino)pyridazin-3-yl)amino)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B3012640.png)